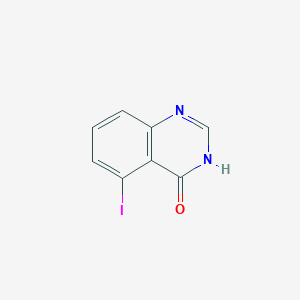
5-ヨードキナゾリン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodoquinazolin-4(3H)-one: is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that contain a fused benzene and pyrimidine ring system. The presence of an iodine atom at the 5-position of the quinazolinone ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
科学的研究の応用
5-Iodoquinazolin-4(3H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinazolin-4(3H)-one typically involves the iodination of quinazolin-4(3H)-one. One common method includes the following steps:
Starting Material: Quinazolin-4(3H)-one.
Iodination: The iodination reaction is carried out using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) or sodium iodate (NaIO3) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 80-100°C, for a certain period, typically 2-4 hours, to ensure complete iodination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-Iodoquinazolin-4(3H)-one.
Industrial Production Methods
Industrial production of 5-Iodoquinazolin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of quinazolin-4(3H)-one and iodine.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Automated Purification: Utilizing automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-Iodoquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinazolin-4(3H)-one derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Formation of azidoquinazolinone or cyanoquinazolinone derivatives.
Oxidation Products: Formation of quinazolinone derivatives with higher oxidation states.
Reduction Products: Formation of reduced quinazolinone derivatives.
作用機序
The mechanism of action of 5-Iodoquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the iodine substitution.
5-Bromoquinazolin-4(3H)-one: Similar structure with a bromine atom instead of iodine.
5-Chloroquinazolin-4(3H)-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
5-Iodoquinazolin-4(3H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
5-iodo-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTHTTIZUVYMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2588987.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2588988.png)
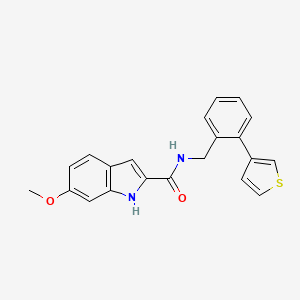
![5-(2,5-dimethylfuran-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2588991.png)

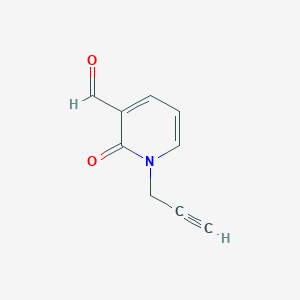

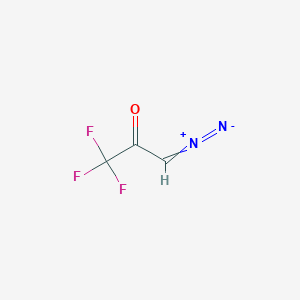
![3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid](/img/structure/B2588998.png)
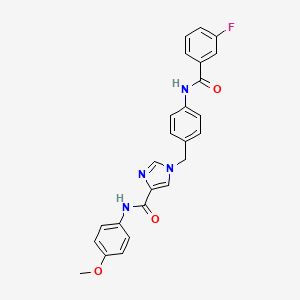
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2589000.png)
![N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2589001.png)
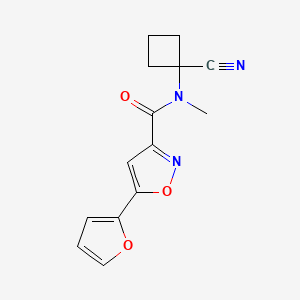
![N-(2,5-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2589003.png)
